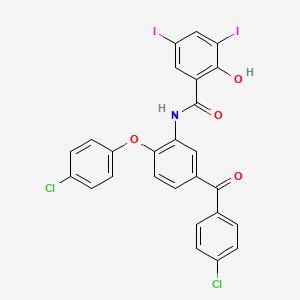

Antibacterial agent 116

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H15Cl2I2NO4 |

|---|---|

Molecular Weight |

730.1 g/mol |

IUPAC Name |

N-[5-(4-chlorobenzoyl)-2-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |

InChI |

InChI=1S/C26H15Cl2I2NO4/c27-16-4-1-14(2-5-16)24(32)15-3-10-23(35-19-8-6-17(28)7-9-19)22(11-15)31-26(34)20-12-18(29)13-21(30)25(20)33/h1-13,33H,(H,31,34) |

InChI Key |

LXHTXRZCFIWDPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Antibacterial Agent 116 Salicylanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and antibacterial properties of a promising class of compounds known as salicylanilides, with a specific focus on a benzophenone-containing derivative identified as a potent antibacterial agent. This document details the scientific background, experimental protocols, and key data related to this compound, which has demonstrated significant activity against bacterial pathogens by inhibiting peptidoglycan synthesis.

Introduction: The Promise of Salicylanilides

Salicylanilides are a class of amide compounds that have long been recognized for their diverse biological activities, including anthelmintic, antifungal, and antibacterial properties.[1] Recent research has refocused attention on these scaffolds due to the urgent need for novel antimicrobial agents to combat the growing threat of antibiotic resistance. A significant advancement in this area is the discovery of salicylanilide derivatives that act as potent inhibitors of bacterial cell wall synthesis.

One such derivative, a benzophenone-containing salicylanilide, has been identified as a powerful antibacterial agent. This compound, referred to herein as Antibacterial Agent 116 (a representative of the class of compounds investigated), functions by targeting and inhibiting Penicillin-Binding Protein 1b (PBP1b), a crucial enzyme in the peptidoglycan formation pathway of bacteria like Acinetobacter baumannii.[2]

Synthesis of this compound Salicylanilide

The synthesis of salicylanilide derivatives generally involves the condensation of a salicylic acid derivative with an aniline derivative. While the precise, step-by-step protocol for the specific photoaffinity probe "compound 1" from the key research paper is not publicly available in full detail, a general and robust methodology can be outlined based on established chemical principles and related literature. The synthesis of N-(4-benzoylphenyl)-5-chlorosalicylamide, a close analog and likely structure of this compound, can be achieved through the formation of an amide bond between 5-chlorosalicylic acid and 4-aminobenzophenone.

General Synthesis Protocol

A common and effective method for the synthesis of salicylanilides involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

Method A: Using a Coupling Agent (e.g., DCC)

-

Dissolution: Dissolve 5-chlorosalicylic acid and 4-aminobenzophenone in a suitable dry solvent such as N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to -20°C.

-

Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise to the cooled solution while stirring.[3]

-

Reaction: Allow the reaction to stir for several hours at low temperature and then let it stand at a slightly elevated temperature (e.g., +4°C) for an extended period (e.g., 20 hours) to ensure complete reaction.[3]

-

Work-up and Purification: The dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then subjected to standard aqueous work-up and the crude product is purified by crystallization or column chromatography.

Method B: Via Acid Chloride Intermediate

-

Acid Chloride Formation: React 5-chlorosalicylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This reaction is typically performed under reflux.

-

Amidation: The crude acid chloride is then slowly added to a solution of 4-aminobenzophenone in a suitable solvent (e.g., dichloromethane) containing a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.[4]

-

Reaction and Purification: The reaction mixture is stirred at room temperature for a specified period. Following the reaction, the mixture is washed with dilute acid and brine, dried over an anhydrous salt, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography.

A patented method for the general preparation of salicylanilide involves reacting salicylic acid and aniline with phosphorus trichloride in an inert diluent.[2] This method could also be adapted for the synthesis of the target compound.

Characterization of this compound Salicylanilide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amide (-NH-C=O), and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

-

Melting Point (m.p.): The melting point is a physical property used to assess the purity of the synthesized compound. A sharp melting point range is indicative of a pure substance.

Table 1: Representative Characterization Data for a Salicylanilide Derivative

| Analysis Method | Observed Data |

| ¹H NMR (DMSO-d6) | δ 11.63 (s, 1H), 11.60 (s, 1H), 7.86 (dd, J = 7.6, 2.0 Hz, 1H), ... |

| IR (KBr, cm⁻¹) | 3263 (N-H), 3055 (O-H), 1689 (C=O, ketone), 1651 (C=O, amide), ... |

| HRMS (ESI) | m/z calculated for C₂₀H₁₄ClNO₃ [M+H]⁺, found ... |

| Melting Point | 198-200 °C |

Note: The data presented in this table is representative and based on structurally similar compounds found in the literature.[5][6] Specific data for this compound would need to be obtained from the primary research article.

Experimental Protocols

Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized salicylanilide is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.

Protocol for MIC Determination (Broth Microdilution Method):

-

Bacterial Strains: A panel of bacterial strains, including representative Gram-positive and Gram-negative organisms, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), should be used.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Targeting Peptidoglycan Synthesis

The primary mechanism of action for the benzophenone-containing salicylanilide, this compound, is the inhibition of peptidoglycan biosynthesis. This is achieved through the specific targeting of Penicillin-Binding Protein 1b (PBP1b).

dot

Caption: Mechanism of action of this compound.

Photoaffinity labeling studies have confirmed that this salicylanilide derivative covalently binds to PBP1b, thereby inactivating the enzyme.[2] PBP1b is a bifunctional enzyme with both transglycosylase and transpeptidase activity, both of which are essential for the cross-linking of peptidoglycan chains that form the bacterial cell wall. By inhibiting PBP1b, the salicylanilide disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.

Antibacterial Activity

Salicylanilide derivatives have demonstrated a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. The activity against Gram-negative bacteria is often more variable and can be influenced by factors such as efflux pump activity.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Salicylanilide Derivatives against Various Bacterial Strains

| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |

| Salicylanilide 4-(Trifluoromethyl)benzoates | Staphylococcus aureus | ≥ 0.49 µmol/L | [7] |

| Methicillin-resistant S. aureus (MRSA) | ≥ 0.49 µmol/L | [7] | |

| Enterococcus spp. | ≥ 0.49 µmol/L | [7] | |

| Escherichia coli | Much less susceptible | [7] | |

| Arylalkylidene Rhodanines | Staphylococcus aureus ATCC 29213 | 4 - 16 | [6] |

| MRSA MI339 | 2 - 8 | [6] | |

| Enterococcus faecalis ATCC 29212 | 8 - 32 | [6] | |

| Vancomycin-resistant E. faecium EF12 | 4 - 16 | [6] | |

| Synthetic Flavonoid | Acinetobacter baumannii | 125 | [8] |

| MRSA | 0.24 - 3.9 | [8] | |

| Klebsiella pneumoniae | 125 | [8] |

Note: This table presents a summary of MIC values for various classes of PBP inhibitors and related compounds to provide a comparative context. Specific MIC data for this compound against a broad panel of pathogens would be found in the full research publication.

Logical Workflow for Synthesis and Evaluation

The development and evaluation of a novel antibacterial agent like the salicylanilide discussed herein follows a logical progression from chemical synthesis to biological testing.

dot

Caption: Workflow for antibacterial drug discovery.

Conclusion

The benzophenone-containing salicylanilide, this compound, represents a promising lead compound in the quest for novel antibiotics. Its targeted mechanism of action against PBP1b, a critical enzyme in bacterial cell wall synthesis, offers a potential avenue to circumvent existing resistance mechanisms. This technical guide has provided an overview of the synthesis, characterization, and antibacterial properties of this compound class. Further research, including detailed structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of these salicylanilide derivatives. The detailed experimental protocols and compiled data herein serve as a valuable resource for researchers and drug development professionals working in the field of antimicrobial discovery.

References

- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2763683A - Preparation of salicylanilide - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Interactions between Penicillin-Binding Proteins (PBPs) and Two Novel Classes of PBP Inhibitors, Arylalkylidene Rhodanines and Arylalkylidene Iminothiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates [mdpi.com]

- 8. Synthetic Flavonoid BrCl-Flav—An Alternative Solution to Combat ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Benzophenone-Containing Salicylanilide Antibacterials: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone-containing salicylanilides represent a promising class of antibacterial agents, particularly in an era of mounting antimicrobial resistance. Their therapeutic efficacy stems from a multi-pronged mechanism of action that primarily targets the bacterial cell's energy metabolism and cell envelope integrity. This guide elucidates the core mechanisms, providing a consolidated overview of the current understanding for researchers in the field. The primary modes of action are the dissipation of the proton motive force (PMF), leading to a collapse of cellular energy production, and the direct inhibition of key enzymes involved in peptidoglycan synthesis. A secondary but significant consequence of PMF disruption is the inhibition of efflux pumps, which can restore susceptibility to other antibiotic classes. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the critical pathways and workflows.

Core Mechanisms of Antibacterial Action

The antibacterial activity of benzophenone-containing salicylanilides is not attributed to a single target but rather to a cascade of events initiated by their interaction with the bacterial cell membrane and key metabolic enzymes.

Dissipation of the Proton Motive Force (PMF)

The most widely accepted primary mechanism for salicylanilides is their function as protonophores. They disrupt the electrochemical proton gradient across the bacterial cytoplasmic membrane, a critical energy source known as the proton motive force (PMF).[1][2]

-

Proton Shuttling: These lipophilic molecules readily insert into the bacterial membrane. They are able to pick up protons from the acidic exterior of the cell, traverse the membrane, and release them into the more alkaline cytoplasm. This shuttling action effectively short-circuits the proton gradient that is meticulously maintained by the electron transport chain.

-

Consequences of PMF Collapse: The dissipation of the PMF has several downstream effects that are detrimental to the bacterial cell:

-

Decreased ATP Synthesis: The primary function of the PMF is to drive ATP synthase. By collapsing the proton gradient, salicylanilides uncouple oxidative phosphorylation, leading to a rapid depletion of intracellular ATP, the cell's main energy currency.[3][4]

-

Inhibition of Transport: Many nutrient uptake systems and the expulsion of waste products are coupled to the PMF. Its dissipation cripples these transport mechanisms.[2]

-

Impaired Motility: Bacterial flagellar motors are directly powered by the influx of protons. The loss of PMF results in the cessation of motility.[2][5]

-

Inhibition of Peptidoglycan Synthesis

A more specific and direct target has been identified for benzophenone-containing salicylanilides, highlighting a second, independent mechanism of action.

-

Targeting Penicillin-Binding Protein 1b (PBP1b): A study utilizing a benzophenone-containing salicylanilide as a photoaffinity probe successfully identified Penicillin-Binding Protein 1b (PBP1b) as a direct binding partner in Acinetobacter baumannii.[3][6] PBP1b is a crucial bifunctional enzyme involved in the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.

-

Disruption of Cell Wall Elongation: The binding site of the salicylanilide was located in a hydrophobic pocket between the transglycosylase and transpeptidase domains of PBP1b.[3][6] By occupying this site, the molecule is thought to allosterically inhibit the enzyme's function, blocking the propagation of the growing peptidoglycan chain.[3][6] This leads to a weakened cell wall, ultimately causing cell lysis.

Inhibition of Efflux Pumps

A significant consequence of PMF dissipation is the inhibition of PMF-dependent multidrug resistance (MDR) efflux pumps.[4][7]

-

Synergistic Potential: Many bacteria utilize efflux pumps, such as those of the Resistance-Nodulation-Division (RND) superfamily, to expel antibiotics from the cell. These pumps are often powered by the PMF. By disrupting the PMF, salicylanilides effectively disable these pumps.[4] This not only increases the intracellular concentration of the salicylanilide itself but can also re-sensitize resistant bacteria to other classes of antibiotics that are substrates of these pumps. This synergistic activity is a key area of interest for combination therapies.[4][7]

Quantitative Data: Antibacterial Activity

The in vitro efficacy of salicylanilide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC values for various compounds against a range of bacterial pathogens.

Table 1: MIC of Niclosamide against Staphylococcus aureus Strains

| Bacterial Strain | MIC (µg/mL) |

| S. aureus MRSA MW2 | 0.125[4] |

| S. aureus Newman | < 0.0625[4] |

| S. aureus RN4220 | < 0.0625[4] |

| S. aureus RN6390 | < 0.0625[4] |

| S. aureus USA100 | < 0.0625[4] |

| S. aureus USA300 | < 0.0625[4] |

| S. aureus USA400 | < 0.0625[4] |

| S. aureus ATCC 29213 | 0.06 - 0.125[4] |

| S. aureus MRSA (Clinical Isolates) | 0.06 - 0.125[4] |

Table 2: MIC of Salicylanilide 4-(Trifluoromethyl)-benzoates against Mycobacteria

| Compound | M. tuberculosis (µmol/L) | M. kansasii (µmol/L) | M. avium (µmol/L) |

| Ester 1e | 1[8] | 2 | 8[8] |

| Ester 1o | 1[8] | 1 | 4[8] |

| Ester 1r | 1[8] | 2 | 4[8] |

| Isoniazid (INH) | 1[8] | 4 - 8 | > 32 |

| p-Aminosalicylic acid (PAS) | 4[8] | 32 | 32[8] |

Table 3: MIC of Salicylanilide Benzoates against Gram-Positive Bacteria

| Bacterial Strain | MIC Range (µmol/L) |

| Staphylococcus aureus | ≥ 0.98 |

| Methicillin-resistant S. aureus (MRSA) | ≥ 0.98 |

| Bacillus subtilis | ≥ 0.98 |

| Enterococcus faecalis | ≥ 3.91 |

Note: Data for Table 3 is derived from a study on salicylanilide benzoates, with the most active compounds showing MICs from 0.98 µmol/L.[9]

Experimental Protocols

The elucidation of the mechanisms described above relies on a set of specialized biochemical and microbiological assays.

Photoaffinity Labeling for Target Identification of PBP1b

This protocol outlines the key steps used to identify PBP1b as a direct target of a benzophenone-containing salicylanilide probe.[3][6]

1. Probe Synthesis:

- A salicylanilide derivative is synthesized to include a benzophenone moiety, which is a photoactivatable group, and often an alkyne or azide "handle" for click chemistry.[10][11]

2. Cell Treatment and UV Cross-linking:

- Live bacterial cells (e.g., A. baumannii) are incubated with the photoaffinity probe in the dark to allow for target binding.

- The cell suspension is then irradiated with UV light (typically ~350-365 nm) to activate the benzophenone group.[10][12] This generates a reactive carbene that forms a covalent bond with the nearest amino acid residue in the binding pocket of the target protein.

3. Cell Lysis and Protein Enrichment:

- The UV-treated cells are lysed to release the cellular proteins.

- The "click chemistry" handle on the probe is used to attach a reporter tag, such as biotin. This is typically done via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[11]

- The biotinylated protein-probe complexes are then enriched and isolated from the total cell lysate using streptavidin-coated beads.

4. Proteomic Analysis:

- The enriched proteins are eluted from the beads and separated by SDS-PAGE.

- The protein bands of interest are excised, subjected to in-gel digestion with a protease (e.g., trypsin).

- The resulting peptide fragments are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- The MS/MS data is searched against a protein database (e.g., Mascot) to identify the protein and the specific peptide—and ideally the amino acid—that was covalently labeled by the probe.[3]

Measurement of Proton Motive Force (PMF) Dissipation

PMF dissipation can be assessed using fluorescent probes that respond to changes in the membrane potential (ΔΨ), a major component of PMF.

1. Bacterial Cell Preparation:

- Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed.

- The cells are resuspended in a suitable buffer (e.g., a modified minimal medium) to a standardized optical density (e.g., OD600 of 0.5).[7]

2. Membrane Potential Assay using DiSC3(5):

- The potential-sensitive fluorescent dye DiSC3(5) is added to the bacterial suspension.[2]

- DiSC3(5) accumulates in cells with a high membrane potential, leading to self-quenching of its fluorescence.

- The baseline fluorescence is monitored in a fluorometer.

- Upon addition of a salicylanilide compound, the PMF is dissipated, causing the dye to be released from the cells, resulting in an increase in fluorescence (de-quenching).

- A known protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) is often used as a positive control.[2]

Efflux Pump Inhibition Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate.

1. Bacterial Cell Preparation:

- Bacteria are prepared as described for the PMF assay.

2. Hoechst 33342 Accumulation Assay:

- The fluorescent dye Hoechst 33342, a substrate for many efflux pumps, is added to the bacterial suspension in a 96-well plate.[7][13]

- The cells are pre-incubated with the test compound (salicylanilide) or a known efflux pump inhibitor (e.g., PAβN - phenylalanine-arginine β-naphthylamide) as a positive control.[7]

- The bacteria are then energized, typically by the addition of glucose, to activate the PMF-dependent efflux pumps.

- In the absence of an inhibitor, the pumps will expel the Hoechst dye, resulting in low intracellular fluorescence.

- If the salicylanilide inhibits the pumps, Hoechst 33342 will accumulate inside the cells, bind to DNA, and exhibit a significant increase in fluorescence.

- Fluorescence is monitored over time using a plate reader.[7][14]

Visualizations: Pathways and Workflows

Diagrams

Caption: Mechanism of PMF Dissipation by Benzophenone Salicylanilides.

Caption: Inhibition of Peptidoglycan Synthesis via PBP1b Targeting.

Caption: Experimental Workflow for Photoaffinity Labeling.

Conclusion

The mechanism of action of benzophenone-containing salicylanilide antibacterials is multifaceted, primarily involving the disruption of the proton motive force and the direct inhibition of peptidoglycan synthesis. This dual-pronged attack on both cellular energy and structural integrity makes them potent antimicrobial agents. Furthermore, their ability to inhibit efflux pumps presents a compelling case for their use in combination therapies to combat multidrug-resistant pathogens. A thorough understanding of these core mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the rational design and development of new and more effective salicylanilide-based therapeutics.

References

- 1. Evidence that dissipation of proton motive force is a common mechanism of action for bacteriocins and other antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Active Efflux Leads to Heterogeneous Dissipation of Proton Motive Force by Protonophores in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of efflux activity in Enterococci by Hoechst accumulation assay and the role of zinc oxide nanoparticles in inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Application of Photoaffinity Probe Antibacterial Agent 116: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 116 is a novel photoaffinity probe designed to investigate the mechanism of action of salicylanilide-based antibacterial compounds. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental application of this tool compound. It includes a summary of its biological activity, detailed experimental protocols for its use in target identification, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of antibacterial drug discovery, chemical biology, and microbiology.

Introduction: The Rise of Salicylanilides and the Need for Target Identification

The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Salicylanilides have emerged as a promising class of compounds with a broad spectrum of antibacterial activity.[1][2][3][4][5] Early studies indicated that these compounds interfere with bacterial cell wall synthesis, a pathway that is an excellent target for antibacterial drugs due to its absence in mammalian cells.[6][7][8]

To elucidate the precise molecular target and mechanism of action of this chemical class, a photoaffinity probe, designated as this compound (also referred to as compound 1 in key literature), was developed.[6][7] This probe incorporates a benzophenone moiety, a photo-reactive group that upon UV irradiation forms a covalent bond with its binding partner, allowing for the identification of the molecular target.[9][10] This guide focuses on the discovery and utility of this critical chemical tool.

Mechanism of Action: Targeting Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the formation of peptidoglycan, an essential component of the bacterial cell wall.[6][7] Photoaffinity labeling studies have definitively identified Penicillin-Binding Protein 1b (PBP1b) as the molecular target of this compound in Acinetobacter baumannii.[6][7]

PBP1b is a bifunctional enzyme with both transglycosylase and transpeptidase domains, which are crucial for the polymerization and cross-linking of peptidoglycan chains.[6][7] Molecular docking and mass spectrometry analysis have revealed that this compound binds to a hydrophobic pocket located between the transglycosylase and transpeptidase domains of PBP1b.[6][7] Specifically, the photoaffinity probe has been shown to label the amino acid residue E372 within an octadecapeptide sequence (³⁶⁴RQLRTEYQESDLTNQGLR³⁸¹).[6][7] By binding to this site, the agent is thought to block the propagation of the growing peptidoglycan chain, ultimately leading to cell death.[6][7]

Signaling Pathway Diagram

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Quantitative Data

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Salicylanilide Acetates | Mycobacterium tuberculosis | 0.49 - 31.25 | [8] |

| Salicylanilide Acetates | Staphylococcus aureus | > 31.25 | [8] |

| Salicylanilide 4-(Trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 (µmol/L) | [2][4] |

| Salicylanilide 4-(Trifluoromethyl)benzoates | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 0.49 (µmol/L) | [2][4] |

| Nitro- and Chloro-salicylanilide Derivatives | Escherichia coli | Active | [3] |

| Nitro- and Chloro-salicylanilide Derivatives | Bacillus subtilis | Active | [3] |

| Nitro- and Chloro-salicylanilide Derivatives | Pseudomonas aeruginosa | Active | [3] |

| Nitro- and Chloro-salicylanilide Derivatives | Staphylococcus aureus | Active | [3] |

Experimental Protocols

Synthesis of this compound (General Procedure)

A precise, published synthesis protocol for this compound is not available. However, based on the general synthesis of salicylanilides and related benzophenone-containing molecules, a plausible synthetic route is outlined below. This procedure involves the amidation of a salicylic acid derivative with a benzophenone-containing aniline.

Materials:

-

5-chlorosalicylic acid

-

4-aminobenzophenone

-

Phosphorus trichloride (PCl₃) or other coupling agents (e.g., DCC, EDC)

-

Anhydrous solvent (e.g., toluene, xylene, or DMF)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chlorosalicylic acid and 4-aminobenzophenone in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of phosphorus trichloride in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow: Synthesis

Caption: General synthetic workflow for this compound.

Photoaffinity Labeling of PBP1b

This protocol is adapted from the methodology described for labeling A. baumannii PBP1b with the benzophenone-containing salicylanilide probe.[6][7]

Materials:

-

Purified A. baumannii PBP1b

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

UV lamp (365 nm)

-

SDS-PAGE reagents

-

Coomassie Brilliant Blue stain or fluorescence scanner (if a tagged probe is used)

-

Mass spectrometry reagents (trypsin, etc.)

Procedure:

-

Incubate purified PBP1b with this compound in PBS at a suitable concentration and temperature (e.g., 37°C) for a predetermined time to allow for binding.

-

As a negative control, prepare a sample without this compound and another with a competing, non-photoactivatable salicylanilide inhibitor.

-

Transfer the samples to a suitable container (e.g., a 96-well plate) and place them on ice.

-

Irradiate the samples with a 365 nm UV lamp for a specified duration to induce covalent cross-linking.

-

After irradiation, quench the reaction and prepare the samples for SDS-PAGE analysis.

-

Separate the proteins by SDS-PAGE and visualize the protein bands using Coomassie Brilliant Blue staining. A band shift or a new, higher molecular weight band corresponding to the PBP1b-probe adduct may be observed.

-

For identification of the labeling site, excise the protein band of interest from the gel.

-

Perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-ESI-MS/MS to identify the peptide fragment covalently modified by the photoaffinity probe.

Experimental Workflow: Photoaffinity Labeling

Caption: Workflow for target identification using photoaffinity labeling.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for dissecting the molecular mechanism of salicylanilide antibacterial agents. By confirming PBP1b as the direct target, it has paved the way for structure-based drug design efforts to develop more potent and selective inhibitors of peptidoglycan synthesis. Future work could involve the use of this probe to investigate the prevalence of this mechanism across other bacterial species and to screen for new salicylanilide derivatives with improved antibacterial profiles. The methodologies outlined in this guide provide a solid foundation for researchers to utilize this and similar photoaffinity probes in the ongoing fight against antibiotic resistance.

References

- 1. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of the Antibacterial Spectrum of the Novel Fluoroquinolone DW-116

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of DW-116, a novel fluoroquinolone. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its in vitro activity, the experimental protocols used for its evaluation, and its mechanism of action.

Core Data: In Vitro Antibacterial Activity of DW-116

The in vitro antibacterial activity of DW-116 has been evaluated against a broad range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of DW-116 in comparison to other fluoroquinolones. The data is compiled from the seminal study by Choi et al. (1997) in the Journal of Antimicrobial Chemotherapy.[1]

Table 1: In Vitro Activity of DW-116 and Other Fluoroquinolones against Gram-Positive Bacteria

| Bacterial Strain | Number of Strains | DW-116 MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Ofloxacin MIC (mg/L) | Rufloxacin MIC (mg/L) | Sparfloxacin MIC (mg/L) |

| Staphylococcus aureus (MSSA) | 10 | 0.25 - 1 | 0.12 - 0.5 | 0.25 - 1 | 1 - 4 | 0.06 - 0.25 |

| Staphylococcus aureus (MRSA) | 10 | 1 - 4 | 0.5 - 8 | 1 - 16 | 4 - 32 | 0.25 - 4 |

| Staphylococcus epidermidis | 10 | 0.5 - 2 | 0.25 - 1 | 0.5 - 2 | 2 - 8 | 0.12 - 0.5 |

| Streptococcus pyogenes | 10 | 1 - 2 | 0.5 - 2 | 1 - 4 | 4 - 8 | 0.25 - 0.5 |

Table 2: In Vitro Activity of DW-116 and Other Fluoroquinolones against Gram-Negative Bacteria

| Bacterial Strain | Number of Strains | DW-116 MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Ofloxacin MIC (mg/L) | Rufloxacin MIC (mg/L) | Sparfloxacin MIC (mg/L) |

| Escherichia coli | 20 | 0.12 - 1 | 0.015 - 0.12 | 0.03 - 0.25 | 0.25 - 2 | 0.015 - 0.12 |

| Klebsiella pneumoniae | 20 | 0.25 - 2 | 0.03 - 0.25 | 0.06 - 0.5 | 0.5 - 4 | 0.03 - 0.25 |

| Pseudomonas aeruginosa | 20 | 2 - 16 | 0.12 - 2 | 0.5 - 8 | 8 - 64 | 0.5 - 8 |

| Proteus mirabilis | 10 | 0.25 - 1 | 0.03 - 0.12 | 0.06 - 0.25 | 0.5 - 2 | 0.03 - 0.12 |

Experimental Protocols: Determining Antibacterial Spectrum

The primary method used to determine the in vitro antibacterial spectrum of DW-116 was the agar dilution method , following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now known as the Clinical and Laboratory Standards Institute (CLSI).

Detailed Methodology for Agar Dilution MIC Testing

-

Preparation of Antimicrobial Stock Solutions:

-

DW-116 and other comparator fluoroquinolones were obtained as standard powders.

-

Stock solutions of each antimicrobial agent were prepared by dissolving the powder in a suitable solvent (typically sterile distilled water or a buffer solution as specified by the manufacturer) to a high concentration (e.g., 1280 µg/mL).

-

-

Preparation of Agar Plates with Antimicrobial Agents:

-

A series of twofold dilutions of each antimicrobial stock solution were prepared in sterile distilled water.

-

Molten Mueller-Hinton agar, cooled to 45-50°C, was used as the growth medium.

-

One part of each antimicrobial dilution was added to nine parts of the molten agar to achieve the final desired concentrations (e.g., ranging from 0.008 to 128 mg/L).

-

The agar-antimicrobial mixture was then poured into sterile Petri dishes and allowed to solidify.

-

-

Inoculum Preparation:

-

Bacterial isolates were grown overnight on an appropriate agar medium.

-

Several colonies were then used to inoculate a broth medium, which was incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

This suspension was then diluted to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.

-

-

Inoculation of Agar Plates:

-

A multipoint inoculator was used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates containing the different concentrations of the antimicrobial agents.

-

A growth control plate (containing no antimicrobial agent) was also inoculated for each set of isolates.

-

-

Incubation:

-

The inoculated plates were incubated at 35-37°C for 16-20 hours under aerobic conditions.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited the visible growth of the organism.

-

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones, including DW-116, exert their bactericidal effect by inhibiting key enzymes involved in bacterial DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.

-

In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication and transcription.

-

In Gram-positive bacteria , the primary target is topoisomerase IV. This enzyme is crucial for the decatenation of newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

By binding to these enzymes, DW-116 stabilizes the enzyme-DNA complex, leading to the arrest of DNA replication and ultimately, cell death.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Fluoroquinolone Mechanism of Action

Caption: Mechanism of action of DW-116 on bacterial DNA synthesis.

Antibacterial Spectrum of DW-116

Caption: Overview of the antibacterial spectrum of DW-116.

References

Molecular Target Identification of Salicylanilide Antibacterials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylanilides are a class of synthetic compounds that have long been recognized for their diverse biological activities, including anthelmintic, anticancer, and antimicrobial properties.[1][2][3] Their potential as antibacterial agents has garnered renewed interest due to the pressing challenge of antimicrobial resistance. This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of salicylanilide antibacterials, with a focus on niclosamide and related analogs. It details the experimental protocols used for target identification and validation, presents quantitative data for key compounds, and visualizes the underlying biological pathways and experimental workflows.

The primary antibacterial mechanism of salicylanilides involves their function as protonophores, which disrupts the proton motive force (PMF) across the bacterial cytoplasmic membrane.[4][5] This uncoupling of oxidative phosphorylation leads to a cascade of detrimental effects, including the depletion of intracellular ATP, increased oxidative stress, and ultimately, cell death.[4][6] In Gram-negative bacteria, the efficacy of salicylanilides is often limited by the activity of multidrug efflux pumps, such as the TolC-mediated system, which actively expel the compounds from the cell.[4][5] Consequently, combination therapies with efflux pump inhibitors or membrane permeabilizers have shown significant synergistic effects.[4]

Beyond their primary role as protonophores, salicylanilides have been shown to inhibit other essential bacterial processes. Notably, they have been identified as inhibitors of two-component regulatory systems (TCS), which are crucial for bacterial signal transduction and adaptation to environmental changes.[1][7] Furthermore, in the context of mycobacterial infections, salicylanilides have been found to inhibit isocitrate lyase, a key enzyme in the glyoxylate shunt that is essential for the persistence of Mycobacterium tuberculosis.[3][8]

This guide will delve into the specifics of these molecular interactions, providing researchers and drug development professionals with the necessary information to advance the study and application of salicylanilide antibacterials.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Salicylanilides against Representative Bacterial Strains

| Salicylanilide | Bacterial Strain | MIC (µg/mL) | Reference |

| Niclosamide | Staphylococcus aureus (MRSA MW2) | 0.125 | [9] |

| Niclosamide | Staphylococcus aureus (Newman, RN4220, etc.) | <0.0625 | [9] |

| Niclosamide | Staphylococcus epidermidis | 0.063–0.125 | [9] |

| Niclosamide | Clostridioides difficile (16 clinical isolates) | 2 (MIC90) | [9] |

| Niclosamide | Helicobacter pylori ATCC 49503 | 0.25 | [9] |

| Niclosamide | Escherichia coli (wild-type) | >32 | [4] |

| Niclosamide | Escherichia coli (ΔtolC) | 0.5 | [4] |

| Oxyclozanide | Staphylococcus pseudintermedius (Meticillin-sensitive) | 0.5-1 | [10] |

| Oxyclozanide | Staphylococcus pseudintermedius (Meticillin-resistant) | 0.5-2 | [10] |

| Oxyclozanide | Staphylococcus aureus (MRSA) | 1 | [10] |

| Oxyclozanide | Escherichia coli | No inhibition at tested concentrations | [10] |

| Oxyclozanide + Colistin | Colistin-resistant Escherichia coli | 40-160 times reduction in Colistin MIC | [2][11] |

Table 2: Inhibition of Bacterial Two-Component Systems (TCS) by Salicylanilides

| Salicylanilide Derivative | Target TCS Pair | IC50 (µM) | Reference |

| RWJ-49815 (Salicylanilide analog) | KinA-Spo0F | 5 | [1] |

| Diaryl-triazole Salicylanilide Analog | KinA/Spo0F | 1.9 - >500 | [7] |

| Thienopyridine (TEP) | HpkA | 5.5 | [12] |

| Thienopyridine (TEP) | VicK | 13.2 | [12] |

| Thienopyridine (TEP) | EnvZ | 26.8 | [12] |

| Thiophene derivatives | WalK, PhoR, ResE | 1.63 - 243.9 | [13] |

| TCM derivatives | VicK | 3.8 - 15.4 | [13] |

| Thiazolidine derivatives | WalK | 22.15 - 88.35 | [13] |

Table 3: Inhibition of Mycobacterial Isocitrate Lyase by Salicylanilides

| Salicylanilide Derivative | Concentration | % Inhibition | Reference |

| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | 100 µmol/L | 59 | [3][8] |

| 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl pyrazine-2-carboxylate | 100 µmol/L | 59 | [3][8] |

| (S)-4-bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 2-acetamido-3-phenylpropanoate | 10 µmol/L | 22 | [3][8] |

| Salicylanilide pyrazinoates | 10 µmol/L | 8-17 |

Experimental Protocols

Determination of Proton Motive Force (PMF) Dissipation

The proton motive force is composed of two components: the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). The dissipation of PMF by salicylanilides can be measured by monitoring the changes in these two components.

a) Measurement of Membrane Potential (Δψ) using DiSC3(5)

The voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a fluorescent probe that accumulates in polarized bacterial cells, leading to fluorescence quenching. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.

-

Materials:

-

Bacterial culture in logarithmic growth phase

-

DiSC3(5) stock solution (e.g., 1 mM in DMSO)

-

Salicylanilide compound of interest

-

Valinomycin (positive control for depolarization)

-

Potassium chloride (KCl)

-

HEPES buffer with glucose

-

Fluorometer or fluorescence microplate reader

-

-

Protocol:

-

Grow bacteria to mid-log phase, harvest by centrifugation, and wash the pellet with the appropriate buffer (e.g., 5mM HEPES with 5mM glucose for E. coli).

-

Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.05).

-

For Gram-negative bacteria, pre-incubate the cells with an outer membrane permeabilizing agent like EDTA if necessary.

-

Add DiSC3(5) to the cell suspension to a final concentration of 0.8-2 µM and incubate with shaking in the dark for a sufficient time to allow dye uptake and fluorescence quenching (e.g., 30-60 minutes).

-

Add KCl to a final concentration of 100-200 mM to equilibrate the potassium ion concentration across the membrane.

-

Transfer the cell suspension to a cuvette or microplate and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

Add the salicylanilide compound at the desired concentration and continuously monitor the fluorescence. An increase in fluorescence indicates membrane depolarization.

-

As a positive control, add valinomycin (e.g., 1-5 µM) to a separate sample to induce complete depolarization and record the maximum fluorescence.

-

b) Measurement of Intracellular pH (ΔpH) using BCECF-AM

2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant dye that is hydrolyzed by intracellular esterases to the fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be used to measure intracellular pH.

-

Materials:

-

Bacterial culture in logarithmic growth phase

-

BCECF-AM stock solution (e.g., 1 mM in DMSO)

-

Salicylanilide compound of interest

-

HEPES buffer or PBS

-

Fluorescence microscope or microplate reader with ratio imaging capabilities

-

-

Protocol:

-

Grow bacteria to mid-log phase, harvest, and wash with buffer (e.g., HEPES buffer saline).

-

Resuspend the cells in the buffer to a desired density.

-

Add BCECF-AM to the cell suspension to a final concentration of 1-5 µM and incubate at 37°C for 30-60 minutes to allow for dye uptake and hydrolysis.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in the buffer and add the salicylanilide compound.

-

Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (~535 nm).

-

The ratio of the fluorescence intensities (490/440 nm) is used to determine the intracellular pH by comparison to a calibration curve. A decrease in the pH gradient (ΔpH) indicates disruption.

-

Quantification of Intracellular ATP Levels

The uncoupling of oxidative phosphorylation by salicylanilides leads to a decrease in ATP synthesis. Intracellular ATP levels can be quantified using a luciferase-based bioluminescence assay.

-

Materials:

-

Bacterial culture

-

Salicylanilide compound of interest

-

ATP extraction reagent (e.g., trichloroacetic acid or a commercial lysis reagent)

-

Luciferase/luciferin reagent kit

-

Luminometer

-

-

Protocol:

-

Grow bacteria to a defined growth phase and expose them to the salicylanilide compound for a specific duration.

-

Harvest a known number of cells by centrifugation.

-

Extract intracellular ATP by resuspending the cell pellet in an ATP extraction reagent.

-

Centrifuge to remove cell debris.

-

Add a sample of the supernatant containing the extracted ATP to the luciferase/luciferin reagent.

-

Immediately measure the bioluminescence using a luminometer.

-

Quantify the ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations.

-

Efflux Pump Inhibition Assay

The role of efflux pumps in salicylanilide resistance can be assessed by measuring the intracellular accumulation of a fluorescent substrate in the presence and absence of the salicylanilide.

-

Materials:

-

Bacterial strains (wild-type and efflux pump-deficient mutant, e.g., ΔtolC)

-

Hoechst 33342 fluorescent dye

-

Salicylanilide compound of interest

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition

-

Fluorescence microplate reader

-

-

Protocol:

-

Grow bacterial cultures to mid-log phase.

-

Harvest the cells, wash, and resuspend in a suitable buffer (e.g., PBS with glucose).

-

Add the salicylanilide compound at various concentrations to the cell suspension.

-

Add Hoechst 33342 to a final concentration of 1-10 µM.

-

Immediately monitor the increase in fluorescence over time at an excitation of ~350 nm and an emission of ~460 nm.

-

An increased rate and level of fluorescence accumulation in the presence of the salicylanilide, compared to the untreated control, indicates inhibition of efflux. The efflux-deficient strain and CCCP-treated cells serve as controls for maximum accumulation.

-

Inhibition of Two-Component Systems (TCS) Assay

The inhibitory effect of salicylanilides on TCS can be evaluated by monitoring the autophosphorylation of the histidine kinase in vitro.

-

Materials:

-

Purified histidine kinase (e.g., KinA)

-

[γ-³²P]ATP

-

Salicylanilide compound of interest

-

Reaction buffer

-

SDS-PAGE and autoradiography equipment

-

-

Protocol:

-

Pre-incubate the purified histidine kinase with various concentrations of the salicylanilide compound in the reaction buffer.

-

Initiate the autophosphorylation reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time at the optimal temperature.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated histidine kinase by autoradiography.

-

Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.

-

Mycobacterial Isocitrate Lyase Inhibition Assay

The inhibition of isocitrate lyase by salicylanilides can be determined by measuring the formation of one of its products, glyoxylate.

-

Materials:

-

Purified mycobacterial isocitrate lyase

-

DL-Isocitrate (substrate)

-

Phenylhydrazine hydrochloride

-

Salicylanilide compound of interest

-

Reaction buffer (e.g., Imidazole buffer, pH 6.8)

-

Spectrophotometer

-

-

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, MgCl₂, EDTA, and phenylhydrazine.

-

Add the salicylanilide compound at various concentrations.

-

Add the substrate, DL-isocitrate.

-

Equilibrate the mixture to the reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified isocitrate lyase.

-

Monitor the formation of the glyoxylate phenylhydrazone product by measuring the increase in absorbance at 324 nm over time.

-

Calculate the initial reaction rates and determine the inhibitory activity of the salicylanilide.

-

Mandatory Visualization

References

- 1. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colistin and Oxyclozanide co-loaded PLGA nano-microspheres to reverse colistin resistance can effectively treat colistin-resistant Escherichia coli infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Multiple mechanisms of action for inhibitors of histidine protein kinases from bacterial two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salicylanilide derivatives block Mycobacterium tuberculosis through inhibition of isocitrate lyase and methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The in vitro antibacterial activity of the anthelmintic drug oxyclozanide against common small animal bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Colistin and Oxyclozanide co-loaded PLGA nano-microspheres to reverse colistin resistance can effectively treat colistin-resistant Escherichia coli infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Class of Competitive Inhibitor of Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Salicylanilide pyrazinoates inhibit in vitro multidrug-resistant Mycobacterium tuberculosis strains, atypical mycobacteria and isocitrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

early-stage research on PBP1b inhibitors in Acinetobacter baumannii

An In-depth Technical Guide to Early-Stage Research on PBP1b Inhibitors in Acinetobacter baumannii

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of carbapenem-resistant Acinetobacter baumannii (CRAB) represents a critical threat to public health, necessitating the urgent development of novel antibiotics. Penicillin-binding proteins (PBPs), essential enzymes for peptidoglycan cell wall synthesis, are validated targets for β-lactam antibiotics. This guide focuses on PBP1b, a high-molecular-weight, bifunctional PBP in A. baumannii, as a promising target for new therapeutic agents. We will delve into the current understanding of PBP1b, summarize data on potential inhibitors, detail key experimental protocols for inhibitor discovery and characterization, and visualize the underlying biological pathways and research workflows.

PBP1b: A Key Target in Acinetobacter baumannii

A. baumannii possesses several PBPs, which are categorized into high-molecular-mass (HMM) and low-molecular-mass (LMM) groups. The HMM PBPs, including PBP1a, PBP1b, PBP2, and PBP3, are the primary targets of β-lactam antibiotics[1]. PBP1b (encoded by the mrcB gene) is a class A HMM PBP, characterized by two key enzymatic domains[2][3]:

-

Transglycosylase (TG) domain: Catalyzes the polymerization of glycan chains from lipid II precursors.

-

Transpeptidase (TP) domain: Cross-links the peptide stems of the peptidoglycan chains, providing structural integrity to the cell wall.

Inhibition of these functions disrupts cell wall maintenance, leading to bacterial cell death[4]. While some studies suggest PBP1a and PBP3 are more critical for cell division and survival in A. baumannii, the inactivation of multiple PBPs, including PBP1b, leads to increased susceptibility to β-lactams[5][6]. Furthermore, decreased expression of PBP1b has been observed in multidrug-resistant clinical isolates, indicating its role in the bacterial response to antibiotics[4]. Therefore, developing specific inhibitors against PBP1b remains a viable and important strategy.

Quantitative Data on PBP Inhibitors

Direct, high-potency, and selective inhibitors of A. baumannii PBP1b are still in the early stages of discovery. However, data from general PBP inhibitors active against A. baumannii and specific PBP1b inhibitors against homologous proteins in other Gram-negative bacteria provide a valuable foundation.

| Compound Class | Specific Compound | Target(s) / Organism | Potency (IC50 / Ki) | MIC (μg/mL) | Citation(s) |

| β-Lactamase Inhibitor | Sulbactam | PBP1 & PBP3 (A. baumannii) | Not specified | Variable | [7] |

| Monobactams | Aztreonam | PBP3 (E. coli) | IC50 <100 μM | Not specified | [8] |

| Carbapenems | Imipenem, Meropenem | PBP1a, PBP1b, PBP2, PBP4, PBP5 (A. baumannii) | High affinity | Variable | [9] |

| Boronic Acids | Compound 37 (analogue) | PBP1b (E. coli) | IC50 = 6.9 ± 0.1 µM | Not specified | [10] |

| 4-Quinolones | Compound 43 (analogue) | PBP1a/1b (E. coli) | Ki = 27 ± 4 µM | No activity | [10] |

This table includes representative data to illustrate the types of compounds and potency measurements in PBP inhibitor research. Data specific to E. coli is included due to the limited public information on A. baumannii PBP1b-selective inhibitors.

Key Experimental Protocols

The discovery and characterization of PBP1b inhibitors involve a multi-step process combining biochemical, biophysical, and microbiological assays.

Target-Based Screening: Fluorescence Competition Assay

This assay identifies compounds that bind to PBPs by competing with a fluorescently labeled β-lactam probe, such as Bocillin-FL.

Methodology:

-

Preparation of Cell Lysate/Membrane Fraction:

-

Culture A. baumannii to mid-log phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).

-

Lyse cells using sonication or a French press.

-

Isolate the membrane fraction, where PBPs are located, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.

-

-

Competition Binding:

-

In a microplate, incubate the membrane fraction with serial dilutions of test compounds for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

-

Add a constant, sub-saturating concentration of Bocillin-FL to all wells and incubate for a short duration (e.g., 10 minutes) to label any PBPs not bound by an inhibitor.

-

-

Detection and Analysis:

-

Stop the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a gel imager. The PBP1b band can be identified by its molecular weight (~88 kDa)[11].

-

Quantify the fluorescence intensity of the PBP1b band. A decrease in fluorescence indicates inhibition.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce Bocillin-FL binding by 50%[8].

-

Enzyme Activity Assay: Transglycosylase High-Throughput Screen

This assay directly measures the enzymatic activity of the PBP1b transglycosylase domain and is amenable to high-throughput screening (HTS).

Methodology:

-

Reagents:

-

Purified, recombinant A. baumannii PBP1b protein.

-

Lipid II substrate (the natural substrate for transglycosylation).

-

A detection system that measures the product of the reaction. One method uses a coupled enzyme assay to detect the release of pyrophosphate[12].

-

-

Assay Procedure:

-

Dispense test compounds from a chemical library into a multi-well plate.

-

Add purified PBP1b enzyme to each well and incubate briefly.

-

Initiate the enzymatic reaction by adding the Lipid II substrate.

-

Incubate for a set time at an optimal temperature.

-

Add the detection reagents and measure the signal (e.g., fluorescence or absorbance).

-

-

Data Analysis:

-

A reduced signal in the presence of a test compound indicates inhibition of the transglycosylase activity.

-

Primary hits from the HTS are then subjected to dose-response analysis to determine their potency (IC50).

-

Whole-Cell Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a compound that prevents the visible growth of A. baumannii, assessing its overall antibacterial efficacy.

Methodology:

-

Preparation:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation:

-

Dilute an overnight culture of A. baumannii to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the bacterial suspension to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) growth controls.

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is visually determined as the lowest compound concentration in which there is no visible turbidity (bacterial growth).

-

Visualizing Pathways and Workflows

Caption: PBP1b inhibition disrupts cell wall synthesis, leading to bacterial death.

Caption: A streamlined workflow for the discovery of novel PBP1b inhibitors.

Conclusion and Future Directions

Targeting PBP1b in Acinetobacter baumannii is a promising strategy to combat the growing threat of antimicrobial resistance. While the field is still in its early stages, the methodologies for inhibitor discovery are well-established. Future research should focus on:

-

High-Throughput Screening: Implementing robust HTS campaigns using the assays described to identify novel chemical scaffolds that selectively inhibit A. baumannii PBP1b.

-

Structural Biology: Obtaining crystal structures of A. baumannii PBP1b in complex with inhibitors to enable structure-based drug design and optimization.

-

Combination Therapy: Investigating the synergistic effects of PBP1b inhibitors with existing antibiotics or β-lactamase inhibitors to enhance efficacy and overcome resistance.

By leveraging these advanced techniques, the scientific community can accelerate the development of new drugs targeting PBP1b, providing a much-needed therapeutic option against multidrug-resistant A. baumannii.

References

- 1. journals.asm.org [journals.asm.org]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PBP1A Directly Interacts with the Divisome Complex to Promote Septal Peptidoglycan Synthesis in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Inactivation of d,d-Transpeptidases of Acinetobacter baumannii on Bacterial Growth and Susceptibility to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acinetobacter baumannii Resistance: A Real Challenge for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Foundational Studies of New-Generation Quinolone Antibiotics: A Technical Guide

This technical guide provides an in-depth analysis of new-generation quinolone antibiotics for researchers, scientists, and drug development professionals. It covers their core mechanism of action, structure-activity relationships, and the mechanisms by which bacteria develop resistance. The guide also includes detailed experimental protocols for key assays and presents quantitative data in a comparative format.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones are a class of synthetic, broad-spectrum antibacterial agents that function by inhibiting essential bacterial enzymes, specifically DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By interfering with their function, quinolones introduce double-strand DNA breaks, which ultimately leads to bacterial cell death.[3][4]

The primary targets of quinolones differ between bacterial types. In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, topoisomerase IV is more susceptible.[5] New-generation fluoroquinolones, which are characterized by a fluorine atom at the C6 position of the core ring structure, exhibit enhanced activity against both enzyme types.[6][7]

The inhibitory action occurs through the formation of a ternary complex consisting of the quinolone, the enzyme, and the bacterial DNA.[1] This complex stabilizes the DNA in a cleaved state, preventing the re-ligation of the DNA strands and effectively halting the replication process.[4][8]

Structure-Activity Relationships (SAR)

The efficacy, spectrum, and safety of quinolone antibiotics are heavily influenced by chemical modifications to their bicyclic core structure. The development from first-generation agents like nalidixic acid to modern fluoroquinolones has been driven by strategic substitutions at various positions.[6][7][9]

-

N-1 Position: Substitution with a cyclopropyl group, as seen in ciprofloxacin, generally enhances antibacterial potency.[10]

-

C-6 Position: The addition of a fluorine atom is a defining feature of fluoroquinolones, significantly increasing their antimicrobial activity and penetration into bacterial cells.[7][10]

-

C-7 Position: Modifications at this position, often involving piperazine or pyrrolidine rings, are crucial for determining the spectrum of activity. These substitutions can enhance potency against both Gram-positive and Gram-negative bacteria.[11]

-

C-8 Position: Substitutions at the C-8 position can modulate pharmacokinetic properties and reduce the potential for adverse effects.[10] For instance, a methoxy group at R8 can improve activity against Gram-positive organisms.[12]

These SARs have guided the synthesis of thousands of analogues, aiming to create compounds with broader spectra, improved pharmacokinetics, and a lower propensity for resistance development.[6][7][9]

Mechanisms of Bacterial Resistance

The clinical utility of quinolones is threatened by the emergence of bacterial resistance. Resistance is typically acquired through a multifactorial process involving several key mechanisms.[13]

-

Target-Site Mutations: The most common form of high-level resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV.[13] These mutations alter the drug-binding site, reducing the affinity of quinolones for their targets.[13]

-

Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones through two primary ways:

-

Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids provides an additional mechanism for quinolone insensitivity. These plasmids can carry genes such as:

-

qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone binding.[1][5]

-

aac(6')-Ib-cr gene: This gene encodes an enzyme that modifies certain fluoroquinolones by acetylation, reducing their effectiveness.[1]

-

qepA gene: This gene codes for a plasmid-mediated efflux pump.[1]

-

Quantitative Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinolones against various bacterial pathogens. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

| Antibiotic | Generation | E. coli (MIC90, µg/mL) | P. aeruginosa (MIC90, µg/mL) | S. pneumoniae (MIC90, µg/mL) | S. aureus (MIC90, µg/mL) | Anaerobes |

| Nalidixic Acid | First | 16 | >128 | - | - | Inactive |

| Ciprofloxacin | Second | ≤0.06 - 0.12 | 0.5 - 1 | 1 | 0.5 | Limited |

| Levofloxacin | Third | ≤0.06 - 0.25 | 1 - 2 | 1 | 1 | Moderate |

| Moxifloxacin | Fourth | ≤0.06 - 0.25 | 4 - 8 | ≤0.12 - 0.25 | ≤0.06 - 0.12 | Good |

| Delafloxacin | Newer | 0.125 | 0.25 | 0.015 | 0.008 | Good |

| Data compiled from multiple sources, including[12][16][17][18]. MIC values can vary significantly based on resistance patterns in different geographic regions. |

Detailed Experimental Protocols

This section provides methodologies for key experiments used in the foundational study of quinolone antibiotics.

This protocol determines the lowest concentration of a quinolone that inhibits the visible growth of a bacterium.

Workflow Diagram:

Protocol:

-

Preparation of Antibiotic Stock: Prepare a stock solution of the quinolone antibiotic in a suitable solvent (e.g., DMSO or water).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16 to 20 hours in ambient air.[16]

-

Reading Results: The MIC is determined as the lowest concentration of the quinolone at which there is no visible turbidity (growth).[16]

This assay measures the ability of a quinolone to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (substrate), and the quinolone compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a defined unit of E. coli DNA gyrase enzyme to the mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.[19]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.[19] A chloroform/isoamyl alcohol extraction can also be used to remove the protein.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 90V for 90 minutes) to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. The IC50 (the concentration of inhibitor that causes 50% inhibition) can be calculated by quantifying the band intensities.[20]

This assay assesses the inhibition of topoisomerase IV's ability to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA).[20][21]

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 40 mM HEPES, 100 mM potassium glutamate, 10 mM Mg-acetate, 10 mM DTT, 1 mM ATP), a DNA substrate (either supercoiled plasmid like pBR322 or catenated kDNA), and the test quinolone at various concentrations.[20]

-

Enzyme Addition: Add purified topoisomerase IV enzyme to start the reaction.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Analysis: Visualize the DNA bands after staining. For a relaxation assay, inhibition is seen as a persistence of the supercoiled substrate. For a decatenation assay, inhibition is marked by the failure of the enzyme to release minicircles from the kDNA network, which remains in the loading well.

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxicity of a compound on eukaryotic cells.[22][23]

Protocol:

-

Cell Seeding: Seed a 96-well plate with a suitable eukaryotic cell line (e.g., hepatocytes, HeLa cells) at a specific density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with serial dilutions of the new-generation quinolone for a defined period (e.g., 24-48 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[23]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570-590 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 (concentration that reduces cell viability by 50%) can be calculated from the dose-response curve.[23] An alternative is to measure the release of lactate dehydrogenase (LDH) from damaged cell membranes.[24][25]

References

- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Quinolones: structure-activity relationships and future predictions. | Semantic Scholar [semanticscholar.org]

- 7. Quinolones: structure-activity relationships and future predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbiologyresearch.org [microbiologyresearch.org]

- 14. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phenotypic screening for quinolone resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. DNA gyrase supercoiling inhibition assay [bio-protocol.org]